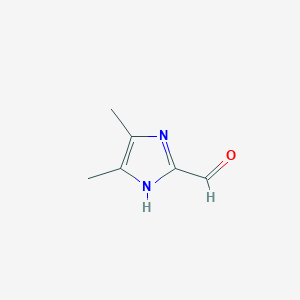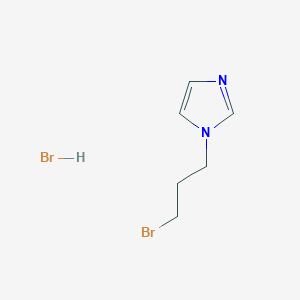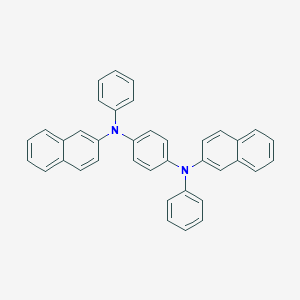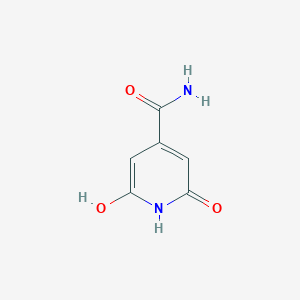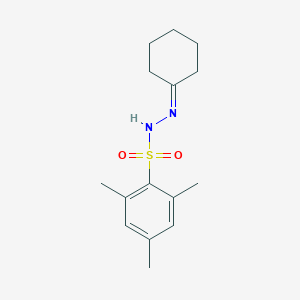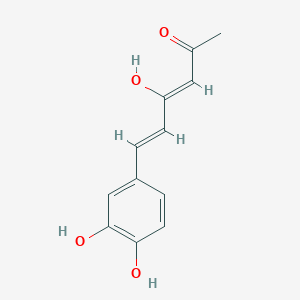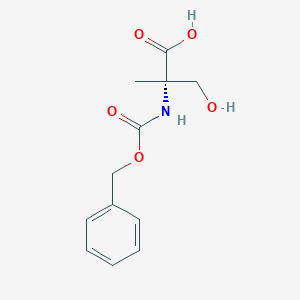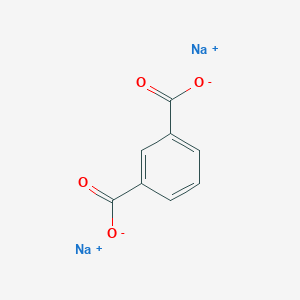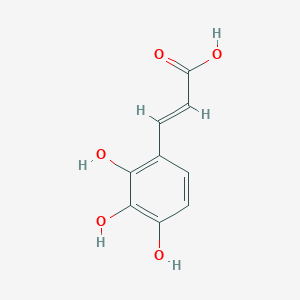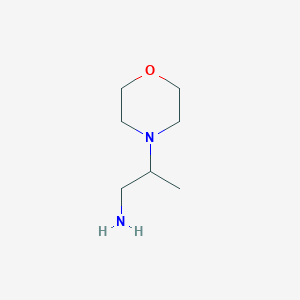
Dimethyl(2-thienyl)silanol
Übersicht
Beschreibung
Dimethyl(2-thienyl)silanol is a chemical compound with the linear formula (C4H3S)Si(OH)(CH3)2 . It is a useful silicon nucleophile for Pd-catalyzed cross-coupling .
Molecular Structure Analysis
The molecular structure of Dimethyl(2-thienyl)silanol is represented by the linear formula (C4H3S)Si(OH)(CH3)2 . The compound has a molecular weight of 158.29 .Wissenschaftliche Forschungsanwendungen
Surface Hydroxyl Group Determination
Dimethyl(2-thienyl)silanol is utilized in the determination of silanol groups on silica gels. A method involving the dimethylsilyl substitution of hydroxyl hydrogen on surfaces allows for the successful quantitation of silanol by diffuse reflectance FTIR spectroscopy. This approach is comparable to traditional methods using the reaction of silanol groups with LiAlH4, proving useful for simple silanol analytical methods (Yoshinaga et al., 1992).
Mizoroki-Heck Type Reactions
In the field of organic chemistry, dimethyl(2-thienyl)silanol is involved in novel CC bond-forming reactions, akin to Mizoroki-Heck type reactions. For instance, when dimethyl(phenyl)silanol reacts with electron-deficient olefins in the presence of Pd(OAc)2, a substitution of the C-H bond of the olefin occurs, leading to significant yields (Hirabayashi et al., 1998).
Reactions with Dichlorocarbene
Dimethyl(2-thienyl)silanol undergoes reactions with dichlorocarbene under phase-transfer conditions. This reaction produces dichloromethylsilanes with varying yields, demonstrating the reactivity of thienylsilanes which decreases with the increase of electron-accepting thienyl substituents at the silicon atom. The study of these reactions contributes to understanding the interactions involving silicon atoms in organic chemistry (Lukevics et al., 1988).
Cross-Coupling Reactions
Dimethyl(2-thienyl)silanol is also significant in palladium-catalyzed cross-coupling reactions. Research into the mechanism of these reactions involving silanols has been explored through spectroscopic and kinetic analysis. These insights are crucial in understanding the fundamental processes in organosilicon chemistry (Denmark et al., 2004).
Surface Chemistry Studies
The compound plays a role in studies related to surface chemistry, such as investigations into the surface ionization state and nanoscale chemical composition of UV-irradiated poly(dimethylsiloxane). These studies provide insight into the surface properties and chemical reactivity of materials treated with UV/ozone, indicating its relevance in material science and engineering (Song et al., 2007).
Environmental Degradation Studies
In environmental science, the degradation of silicone fluids like polydimethylsiloxane in soil, resulting in water-soluble silanols like dimethylsilanediol, has been studied. These investigations are vital for understanding the environmental fate of silicone degradation products and their potential impact (Lehmann et al., 1994).
Safety And Hazards
Eigenschaften
IUPAC Name |
hydroxy-dimethyl-thiophen-2-ylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OSSi/c1-9(2,7)6-4-3-5-8-6/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIQRZJWIBRPFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OSSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466805 | |
| Record name | Dimethyl(2-thienyl)silanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl(2-thienyl)silanol | |
CAS RN |
197009-90-8 | |
| Record name | Dimethyl(2-thienyl)silanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 197009-90-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



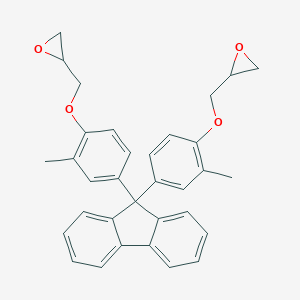
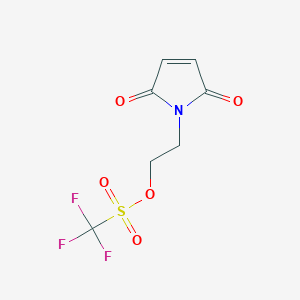
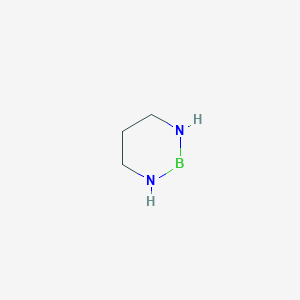
![3-Methyl-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B173150.png)
